8-Azidoadenosine Enables Covalent Protein Crosslinking, a Function Absent in Unmodified Adenosine
8-Azidoadenosine, when incorporated into a nucleotide, can be photolyzed with UV light to generate a reactive intermediate that forms a covalent, zero-length crosslink with an adjacent protein [1]. This is a definitive, binary functional advantage over the natural substrate, adenosine, which lacks this photo-reactive group and cannot form a covalent bond. The photolysis of 8-azidoadenosine in aqueous solution releases a singlet nitrene, which rapidly (<400 fs) tautomerizes to a reactive closed adenosine diazaquinodimethane intermediate with a lifetime of ~1 minute [2].
| Evidence Dimension | Covalent Crosslinking Capability |
|---|---|
| Target Compound Data | Covalent, zero-length crosslink formation upon UV irradiation [1] |
| Comparator Or Baseline | Adenosine (unmodified) |
| Quantified Difference | Non-covalent binding vs. Covalent crosslinking |
| Conditions | In vitro photoaffinity labeling assay with RNase L [1]; Photolysis in aqueous solution [2] |
Why This Matters
For procurement, this confirms the compound's unique utility as a core building block for irreversible target identification, a feature not available from natural adenosine or non-photoactive analogs.
- [1] Nucleotides part XXX. Chemical synthesis of adenylyl-(2'→5')-adenylyl-(2'→5')-8-azidoadenosine, and activation and photoaffinity labelling of RNase L by [32P]p5'A2'p5'A2'p5'N38A. (1989). Helvetica Chimica Acta, 72(6). View Source
- [2] Mack, E. T. (2005). Photochemical tools for the manipulation of biological macromolecules. Doctoral dissertation, University of Cincinnati. OhioLINK Electronic Theses and Dissertations Center. View Source
